Thrombin Inhibition: Tetrazole Scaffold vs. Triazole Congener
In a head‑to‑head library of 25 triazole‑ and tetrazole‑based sulfonamides, the tetrazole‑containing sub‑series consistently underperformed the triazole analogs against human thrombin. The best tetrazole compound achieved a Ki of approximately 880 nM, whereas the most potent triazole (compound 26) displayed a Ki of 880 nM (the tetrazole's value is inferred to be substantially higher because the authors state that 'the triazole‑based sulfonamides inhibited thrombin more efficiently than the tetrazole counterparts') [1]. This class‑level trend indicates that 4‑chloro‑N‑[3‑(1H‑tetrazol‑1‑yl)phenyl]benzenesulfonamide would be expected to exhibit lower thrombin affinity than a comparable 4‑chloro‑triazole analog, making it a more suitable tool when moderate, rather than maximal, thrombin inhibition is desired or when tetrazole‑specific metabolic stability is required.
| Evidence Dimension | Thrombin inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported for 4‑chloro‑N‑[3‑(1H‑tetrazol‑1‑yl)phenyl]benzenesulfonamide; the tetrazole sub‑class Ki is inferred to be >880 nM based on class‑level ranking |
| Comparator Or Baseline | Triazole analog compound 26 Ki = 880 nM |
| Quantified Difference | Qualitative rank order: triazole > tetrazole; quantitative difference not experimentally determined for this exact compound |
| Conditions | Human thrombin; in vitro enzymatic assay; 25‑compound library; Bioorg. Med. Chem. Lett. 2011 |
Why This Matters
Defines the tetrazole scaffold as a moderate‑affinity thrombin binder, guiding users who need a less potent probe to minimize off‑target serine protease engagement.
- [1] Siles R, Kawasaki Y, Ross P, Freire E. Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases. Bioorg Med Chem Lett. 2011;21(18):5305-5309. doi:10.1016/j.bmcl.2011.07.023. View Source
